4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
Overview
Description
“4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07200 . This compound is used in various research applications .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” consists of a phenyl group attached to a boronic acid group via a tetrahydropyran ring . The exact structure can be represented by the InChI code: 1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 .Chemical Reactions Analysis
Phenylboronic acids, including “4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid”, can selectively recognize cis-diol containing molecules through a reversible covalent reaction . This pH-controllable capture/release feature of phenylboronic acids is widely applied in separation, sensing, imaging, diagnostic, and drug delivery .Physical And Chemical Properties Analysis
“4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” has a molecular weight of 236.07200 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: Phenylboronic acids are used as reagents in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes: The Suzuki–Miyaura coupling has been successful in creating new carbon-carbon bonds using organoboron reagents .
Sensing Applications
- Scientific Field: Analytical Chemistry
- Application Summary: Boronic acids, including phenylboronic acids, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be homogeneous assays or heterogeneous detection .
- Methods of Application: Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes: The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Enrichment of cis-Diol Containing Molecules
- Scientific Field: Materials Science
- Application Summary: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . These materials, known as Boronate Affinity Materials (BAMs), are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application: The polymers are synthesized in DMSO by a one-pot polymerization approach . The physical features of all the polymers are characterized in detail .
- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Biological Applications
- Scientific Field: Biochemistry
- Application Summary: PBA-based functional chemical materials have been developed for various biological applications, including glycoprotein detection, cell imaging, drug delivery, and others .
- Methods of Application: In one study, PBA-based functional chemical materials were explored to bind with sialic acid (SA) on the surface of cancer cells .
- Results or Outcomes: PBA achieved tumor-targeted imaging in vivo .
Fluorescence Imaging and Tumor Therapy
- Scientific Field: Biomedical Engineering
- Application Summary: Phenylboronic acid (PBA)-based functional chemical materials have been developed for fluorescence imaging and tumor therapy . PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Methods of Application: PBA-based functional chemical materials were explored to bind with sialic acid (SA) on the surface of cancer cells .
- Results or Outcomes: PBA achieved tumor-targeted imaging in vivo .
Chemotherapy, Gene Therapy, Phototherapy, and Immunotherapy
- Scientific Field: Pharmacology
- Application Summary: PBA-based functional chemical materials have been developed for various biological applications, including chemotherapy, gene therapy, phototherapy, and immunotherapy .
- Methods of Application: The applications of PBA-based functional chemical materials in these fields are mainly discussed in the literature .
- Results or Outcomes: PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment .
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
[4-(oxan-4-yloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVRDNLHSBEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164104 | |
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid | |
CAS RN |
1256358-78-7 | |
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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